4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 959986-66-4 . It has a molecular weight of 236.01 . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of pyrazoles often involves a cyclocondensation reaction between a suitable hydrazine and a carbon unit . Silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an iodine atom at the 4th position, a methyl group at the 1st position, and a carbaldehyde group at the 5th position .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a white to off-white solid . It should be stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- The results of these syntheses are used in the development of new drugs and treatments .
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Material Science Studies
- The chemical compound ‘3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde’ is used in material science studies.
- The methods of application involve the use of this compound in various reactions and processes to study its properties.
- The outcomes of these studies contribute to the understanding of the properties of this compound and its potential applications.
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Biological Properties
- Pyrazole derivatives have been found to exhibit a number of noteworthy biological properties .
- These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
- For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
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Synthesis of Heterobiaryls
- 4-Iodopyrazole, a compound similar to “4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde”, has been used in an indium-mediated synthesis of heterobiaryls .
- It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
- These compounds are valuable intermediates for the synthesis of biologically active compounds .
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Simulation Visualizations
- Pyrazole derivatives, such as 4-Iodo-1-methyl-1H-pyrazole, are used in simulation visualizations .
- The methods of application involve the use of this compound in various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- These simulations contribute to the understanding of the properties of this compound and its potential applications .
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Chemical Intermediate
- 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a valuable intermediate for the synthesis of biologically active compounds .
- The methods of application involve the use of this compound in various reactions and processes to synthesize other compounds .
- The outcomes of these syntheses contribute to the development of new drugs and treatments .
Safety And Hazards
properties
IUPAC Name |
4-iodo-2-methylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQOXBFGROQSBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591288 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
959986-66-4 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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